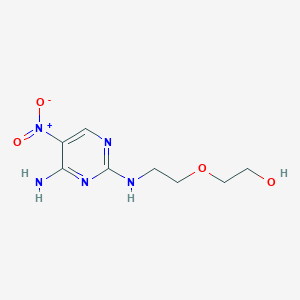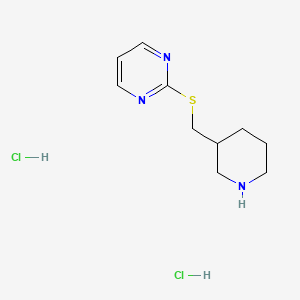![molecular formula C20H30N6O3 B2865483 3-butyl-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 941900-08-9](/img/structure/B2865483.png)
3-butyl-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
カタログ番号:
B2865483
CAS番号:
941900-08-9
分子量:
402.499
InChIキー:
QOVWZRCNPPQUFQ-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a purine derivative. Purines are biologically significant molecules found in DNA, RNA, and many other biological substances. The presence of the imidazo[2,1-f] moiety suggests that this compound might have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a bicyclic ring system. The 3D conformation could be influenced by these groups and the need to minimize steric strain .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the morpholinopropyl group might increase its solubility in water .科学的研究の応用
Receptor Affinity and Enzyme Activity
- The compound and its derivatives have been evaluated for their receptor affinity and enzyme inhibition capabilities, particularly targeting serotonin (5-HT) receptors and phosphodiesterases (PDEs). Studies have shown that certain derivatives have promising structures for modification and detailed study due to their interaction with these biological targets. These interactions suggest potential therapeutic applications in neurological and psychological disorders (Zagórska et al., 2016).
Antidepressant and Anxiolytic-like Activity
- Various derivatives have been synthesized and tested for their potential antidepressant and anxiolytic-like activities. The studies indicate that modifications in the purine-2,4-dione nucleus can yield compounds with significant affinity for serotoninergic and dopaminergic receptors, which are critical targets in the treatment of depression and anxiety disorders (Zagórska et al., 2015).
Pharmacological Evaluation
- Preliminary pharmacological evaluations of certain derivatives have indicated potential anxiolytic and antidepressant activities. These findings are based on in vitro and in vivo models, suggesting that these compounds can serve as leads for the development of new therapeutic agents targeting CNS disorders (Zagórska et al., 2009).
Molecular Structure Analysis
- The molecular structure and crystallography studies provide insights into the compound's geometry, which is crucial for understanding its interaction with biological targets. Such information can guide the design and synthesis of more effective derivatives with optimized pharmacological profiles (Karczmarzyk & Pawłowski, 1997).
Inhibition of Kinase Activity
- Research into similar structures has identified compounds as competitive inhibitors of kinases, suggesting potential applications in cancer therapy and other diseases where kinase activity is dysregulated. The structural features identified as crucial for activity can inform the development of targeted therapies (Snow et al., 2002).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-butyl-4,7-dimethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N6O3/c1-4-5-8-25-18(27)16-17(22(3)20(25)28)21-19-24(15(2)14-26(16)19)9-6-7-23-10-12-29-13-11-23/h14H,4-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVWZRCNPPQUFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2C=C(N3CCCN4CCOCC4)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-(1-ethyl-2-oxoindolin-5-yl)-2-fluorobenzamide
Cat. No.: B2865400
CAS No.: 921773-55-9
4-[3-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-5-yl]piperidi...
Cat. No.: B2865401
CAS No.: 1402232-93-2
N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(p...
Cat. No.: B2865403
CAS No.: 941940-11-0
2,6-difluoro-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl...
Cat. No.: B2865406
CAS No.: 1396875-73-2
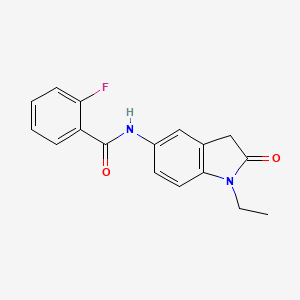
![4-[3-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B2865401.png)
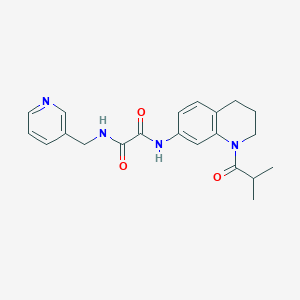
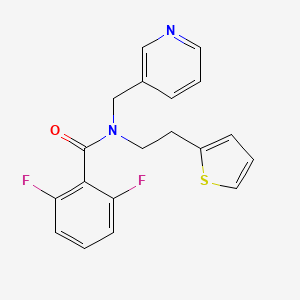
![N-(3-chlorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2865407.png)
![N-(2-bromophenyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide](/img/structure/B2865408.png)
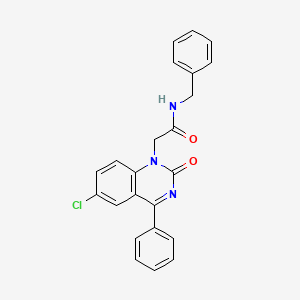
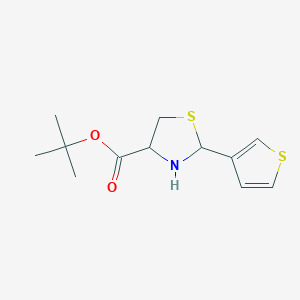
![3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B2865413.png)
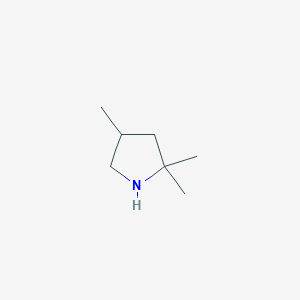
![9-(3,5-dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2865416.png)
![2-(benzylsulfanyl)-1-{4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-trien-12-yl}ethan-1-one](/img/structure/B2865417.png)
